Thermal and pH Stability of Saccharin vs. Aspartame in Processed Food and Beverage Manufacturing
Saccharin demonstrates superior stability under thermal and acidic conditions compared to the widely used sweetener aspartame, which is known to degrade. Saccharin is stable across a pH range of 2 to 7 and at temperatures up to 150°C (302°F) [1]. In contrast, aspartame is only stable under cold conditions and breaks down at elevated temperatures and low pH, limiting its application [2].
| Evidence Dimension | Thermal and pH Stability |
|---|---|
| Target Compound Data | Stable up to 150°C; pH 2-7 |
| Comparator Or Baseline | Aspartame: Stable under cold conditions only; degrades at high temperature and low pH |
| Quantified Difference | Stable at temperatures and pH where aspartame degrades |
| Conditions | Standard processing conditions (baking, canning) and acidic formulations (soft drinks) |
Why This Matters
Enables saccharin's use in baked goods, canned products, and acidified beverages where aspartame would fail, expanding formulation options and ensuring product integrity throughout the supply chain.
- [1] Encyclopaedia Britannica. (2025). Saccharin. Retrieved from https://www.britannica.com/science/saccharin View Source
- [2] Vedantu. (2020). Artificial sweetener, which is stable under cold conditions only, is: A. saccharine B. sucralose C. aspartame D. alitame. Retrieved from https://www.vedantu.com View Source
